molecular formula C13H19NO2 B3104308 tert-butyl N-[(1S)-1-phenylethyl]carbamate CAS No. 147169-48-0

tert-butyl N-[(1S)-1-phenylethyl]carbamate

Cat. No.: B3104308
CAS No.: 147169-48-0
M. Wt: 221.29 g/mol
InChI Key: WOIRCKJMSPMDAM-JTQLQIEISA-N
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Description

tert-Butyl N-[(1S)-1-phenylethyl]carbamate: is a chemical compound that belongs to the class of carbamates. It is often used as a protecting group in organic synthesis, particularly for amines. The compound is characterized by its tert-butyl group and a phenylethyl group attached to the carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1S)-1-phenylethyl]carbamate typically involves the reaction of tert-butyl carbamate with (1S)-1-phenylethylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: tert-Butyl N-[(1S)-1-phenylethyl]carbamate is widely used as a protecting group for amines in peptide synthesis. It helps in preventing unwanted reactions during the synthesis process .

Biology: In biological research, the compound is used to study enzyme-substrate interactions and protein modifications. It serves as a model compound for understanding the behavior of carbamates in biological systems .

Medicine: It can be used to modify the pharmacokinetic properties of active pharmaceutical ingredients .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the production of agrochemicals and polymers .

Mechanism of Action

The mechanism of action of tert-butyl N-[(1S)-1-phenylethyl]carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. The carbamate linkage can be cleaved under acidic conditions, releasing the free amine .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[(1S)-1-phenylethyl]carbamate is unique due to its specific structure, which includes a chiral center at the phenylethyl group. This chirality can impart specific stereochemical properties to the compound, making it valuable in asymmetric synthesis and chiral resolution processes .

Properties

IUPAC Name

tert-butyl N-[(1S)-1-phenylethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-10(11-8-6-5-7-9-11)14-12(15)16-13(2,3)4/h5-10H,1-4H3,(H,14,15)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOIRCKJMSPMDAM-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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